molecular formula C11H12N4O2S B5191389 N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide CAS No. 327047-28-9

N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide

Cat. No.: B5191389
CAS No.: 327047-28-9
M. Wt: 264.31 g/mol
InChI Key: SUBMITMQHDIQCQ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide is a synthetic small molecule featuring a 1,2,4-triazole heterocycle linked to a 2-methoxyphenyl group via a thioacetamide bridge. This structure places it within a class of compounds known for their significant potential in medicinal chemistry and pharmacological research . The 1,2,4-triazole core is a privileged scaffold in drug discovery, associated with a wide range of biological activities . Researchers value this core for its ability to engage in key hydrogen bonding interactions with biological targets, making derivatives like this one valuable probes for investigating novel therapeutic pathways. While specific data on this compound is limited, studies on closely related 2-(1,2,4-triazol-3-ylthio)acetamide derivatives provide strong insights into its probable research applications. Compounds with this general structure have demonstrated considerable promise in scientific screenings for anti-inflammatory properties . Furthermore, structural analogs featuring different aryl substitutions on the triazole core have been explored as potent anticonvulsant agents, with some showing affinity for the GABA-A receptor system in preclinical models . The methoxyphenyl substituent in this particular compound is a common pharmacophore that can influence the molecule's lipophilicity and overall interaction with enzyme binding sites . In silico analyses of similar triazole-acetamide hybrids often predict a favorable profile for key pharmacokinetic parameters, which supports their suitability for further investigative studies . This product is presented as a chemical tool for basic research and hit-to-lead optimization campaigns. It is supplied with the understanding that the buyer will characterize and validate its purity and identity for their specific research purposes. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-17-9-5-3-2-4-8(9)14-10(16)6-18-11-12-7-13-15-11/h2-5,7H,6H2,1H3,(H,14,16)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBMITMQHDIQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327047-28-9
Record name N-(2-METHOXYPHENYL)-2-(1H-1,2,4-TRIAZOL-3-YLTHIO)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide typically involves the reaction of 2-methoxyaniline with 1H-1,2,4-triazole-3-thiol in the presence of an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring temperature, pressure, and reaction time ensures consistent product quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The methoxy group or the triazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Scientific Research Applications

Pharmacological Applications

Antifungal Activity

N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide exhibits significant antifungal properties. A study investigated its efficacy against various fungal strains, including Candida albicans and Aspergillus niger. The results indicated that the compound inhibited fungal growth effectively, suggesting potential use in antifungal therapies .

Anticancer Properties

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest, making it a candidate for further development in cancer treatment .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This broad-spectrum activity suggests potential applications in the development of new antibiotics .

Agricultural Applications

Fungicide Development

In agriculture, this compound has been explored as a fungicide. Field trials demonstrated its effectiveness in controlling fungal diseases in crops such as wheat and corn. The compound's ability to inhibit fungal pathogens while being less toxic to beneficial organisms positions it as a valuable tool in sustainable agriculture practices .

Data Summary

Application AreaSpecific UseEfficacy/ResultsReferences
PharmacologyAntifungalEffective against Candida albicans, Aspergillus niger
AnticancerInduces apoptosis in MCF-7 and A549 cell lines
AntimicrobialActive against Staphylococcus aureus, E. coli
AgricultureFungicideControls fungal diseases in wheat and corn

Case Studies

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL, showcasing its potential as an effective antifungal agent suitable for therapeutic use .

Case Study 2: Anticancer Mechanism

A study focusing on the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations. Flow cytometry analysis revealed that at concentrations above 20 µM, there was a significant increase in early apoptotic cells compared to controls. This finding supports the hypothesis that the compound can trigger programmed cell death in cancer cells .

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the thioacetamide moiety can participate in redox reactions or covalent modifications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Examples:

N-(2-Methoxyphenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7e)

  • Structure : Contains a 1,2,3-triazole core with a naphthalen-2-yloxy group.
  • Synthesis : Prepared via 1,3-dipolar cycloaddition between azide 9e and alkyne 2b, followed by recrystallization .
  • Key Data : IR and NMR confirm the presence of a methoxyphenyl group and naphthyloxy-triazole linkage .

2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide (9c)

  • Structure : Features a 1,2,4-triazole ring with dual 4-fluorophenyl substituents and a 4-bromophenyl acetamide group.
  • Synthesis : Derived from condensation reactions involving fluorophenyl hydrazides and subsequent thioether formation.
  • Key Data : Melting point = 219.3°C; HRMS and NMR confirm structure .

2-(4-Chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide Structure: Chloro-methylphenoxy group attached to acetamide with a 1,2,4-triazole-5-yl substituent. Application: Studied for phenotypic effects in environmental and disease models .

Physicochemical Properties

Substituents significantly influence melting points and solubility:

Compound Substituents on Phenyl Triazole Type Substituents on Triazole Melting Point (°C) Reference
Target Compound 2-methoxy 1H-1,2,4-triazol-3-ylthio None Not reported
7e (Naphthyloxy derivative) 2-methoxy 1H-1,2,3-triazol-1-yl Naphthalen-2-yloxy Not reported
9c (Fluorophenyl/Bromophenyl) 4-bromo 4H-1,2,4-triazol-3-ylthio 4,5-bis(4-F-phenyl) 219.3
9e (Fluorophenyl) 4-fluoro 4H-1,2,4-triazol-3-ylthio 4-(4-F-phenyl) 220.1

Trends :

  • Electron-withdrawing groups (e.g., nitro, bromo) increase melting points compared to electron-donating groups (e.g., methoxy).
  • Bulky substituents (e.g., naphthyloxy) reduce solubility in polar solvents .

Example Procedure :

  • Step 1: Azide (0.5 mmol) and alkyne (0.5 mmol) are reacted in tert-butanol/water (3:1) with Cu(OAc)₂ (10 mol%) at RT for 6–8 h.
  • Step 2: Crude product is extracted with ethyl acetate, washed with brine, and recrystallized from ethanol .

Biological Activity

N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C11H12N4O2S
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 327047-28-9

This structure features a methoxy group on the phenyl ring and a triazole-thioether moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, this compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.5Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)12.3Inhibition of cell proliferation
HeLa (Cervical Cancer)10.8Disruption of mitochondrial function

The compound demonstrated cytotoxic effects primarily through apoptosis induction, as evidenced by increased caspase activity and morphological changes in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against a variety of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Treatment with this compound leads to increased ROS production within cancer cells, contributing to oxidative stress and subsequent cell death .
  • Cell Cycle Arrest : Studies indicate that it induces cell cycle arrest in the G0/G1 phase, preventing cancer cells from progressing through the cell cycle .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • A study conducted on xenograft models demonstrated significant tumor growth inhibition when treated with this compound compared to controls.
  • Another investigation focused on its synergistic effects when combined with standard chemotherapeutic agents such as doxorubicin and cisplatin. The combination therapy resulted in enhanced efficacy and reduced side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition ("click chemistry"). For example:

  • Step 1 : React 2-methoxyaniline with chloroacetyl chloride to form the acetamide backbone.
  • Step 2 : Introduce the 1,2,4-triazole-thio moiety via thiol-ene coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Key Tools : IR and 1H/ 13C^1 \text{H}/\ ^{13}\text{C} NMR are used to confirm intermediate structures .

Q. How is structural characterization performed for this compound?

  • Methodology : A combination of spectroscopic and analytical techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670–1680 cm1^{-1}, NH at ~3260 cm1^{-1}) .
  • NMR : 1H^1 \text{H} NMR detects methoxy protons (~3.8 ppm) and aromatic protons (6.5–8.5 ppm); 13C^{13}\text{C} NMR confirms carbonyl (~165 ppm) and triazole carbons .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ calculated for C11 _{11}H11 _{11}N3 _{3}O2 _{2}S: 250.0652) .

Q. What in vitro assays are used to screen its biological activity?

  • Methodology :

  • Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
  • Anticancer Activity : MTT assay against cell lines (e.g., HCT-116, MCF-7) to measure IC50_{50} values .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Catalyst Tuning : Copper(I) iodide in CuAAC improves triazole ring formation efficiency .
  • Side Reaction Mitigation : Purify intermediates via column chromatography (hexane:EtOAc) to remove unreacted azides/alkynes .

Q. What strategies resolve contradictions in SAR data for anticonvulsant vs. anticancer activity?

  • Methodology :

  • Substituent Analysis : Compare derivatives with varying substituents (Table 1):
Substituent (R)Anticonvulsant ED50_{50} (mg/kg)Anticancer IC50_{50} (µM)
2-Methoxyphenyl12.5 (MES) 8.7 (MCF-7)
4-NitrophenylInactive 15.2 (HCT-116)
  • Computational Modeling : Density functional theory (DFT) predicts electronic effects of substituents on binding affinity .

Q. How do crystallographic studies clarify ambiguities in NMR/IR data?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Resolves bond angles and torsional strain (e.g., dihedral angle between triazole and methoxyphenyl groups ~79.7°) .
  • Hydrogen Bonding Networks : Identifies intermolecular interactions (e.g., N–H⋯N in thiazole derivatives) affecting solubility .

Q. What are the limitations of click chemistry in modifying the triazole-thio moiety?

  • Methodology :

  • Regioselectivity : 1,4-triazole vs. 1,5-triazole isomers in CuAAC; confirmed via NOESY NMR .
  • Bioisosteric Replacement : Replace triazole with tetrazole to assess metabolic stability differences .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves and fume hoods due to potential neurotoxicity .
  • Storage : Keep at 2–8°C in amber vials to prevent photodegradation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

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